molecular formula C37H30O10 B13843917 [(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

Cat. No.: B13843917
M. Wt: 634.6 g/mol
InChI Key: IIEVGBKLACWRLP-JREZGWNASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside involves multiple steps, starting from the appropriate galactopyranoside derivative. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzoyl and benzylidene groups to prevent unwanted reactions.

    Coupling Reaction: The protected galactopyranoside is then coupled with 4-methylumbelliferone under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity (~90%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside involves its role as a substrate for β-galactosidase. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which can be detected due to its fluorescent properties. This allows researchers to measure the enzyme’s activity and study its role in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl β-D-galactopyranoside: A simpler derivative used for similar enzymatic studies.

    4-Methylumbelliferyl α-D-galactopyranoside: Another derivative used to study α-galactosidase activity.

    4-Methylumbelliferyl β-D-glucopyranoside: Used to study β-glucosidase activity.

Uniqueness

4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside is unique due to its specific protective groups, which make it a valuable tool for studying β-galactosidase activity in more complex biochemical environments. The protective groups also enhance the compound’s stability and solubility, making it suitable for various research applications.

Properties

Molecular Formula

C37H30O10

Molecular Weight

634.6 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C37H30O10/c1-22-19-30(38)43-28-20-26(17-18-27(22)28)42-37-33(46-35(40)24-13-7-3-8-14-24)32(45-34(39)23-11-5-2-6-12-23)31-29(44-37)21-41-36(47-31)25-15-9-4-10-16-25/h2-20,29,31-33,36-37H,21H2,1H3/t29-,31+,32+,33-,36?,37-/m1/s1

InChI Key

IIEVGBKLACWRLP-JREZGWNASA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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